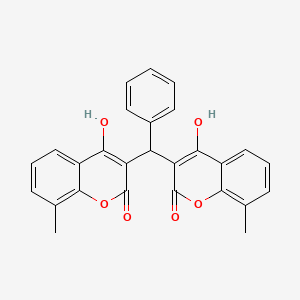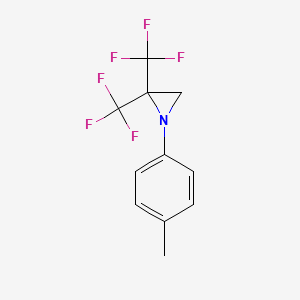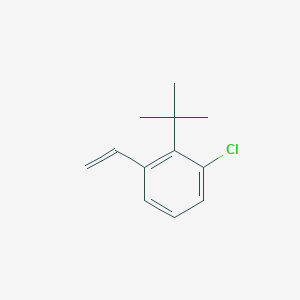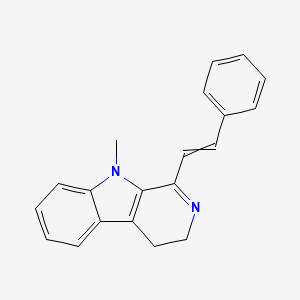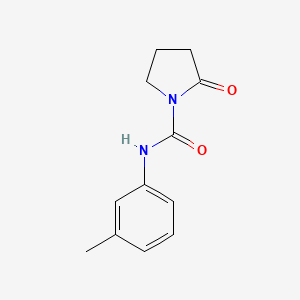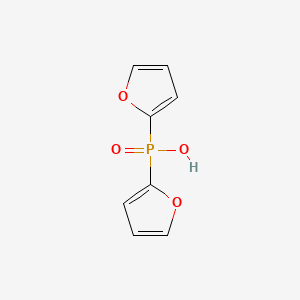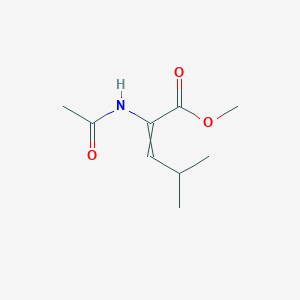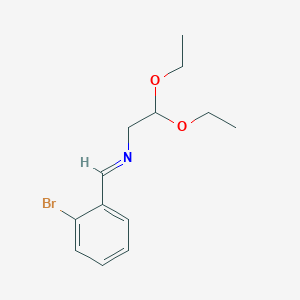
(E)-1-(2-Bromophenyl)-N-(2,2-diethoxyethyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-Bromophenyl)-N-(2,2-diethoxyethyl)methanimine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a methanimine group bonded to a diethoxyethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2-Bromophenyl)-N-(2,2-diethoxyethyl)methanimine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 2,2-diethoxyethylamine.
Condensation Reaction: The aldehyde group of 2-bromobenzaldehyde reacts with the amine group of 2,2-diethoxyethylamine under acidic or basic conditions to form the imine linkage.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction completion.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to streamline the isolation of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-1-(2-Bromophenyl)-N-(2,2-diethoxyethyl)methanimine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction Reactions: The imine group can be reduced to form amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetonitrile).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Wissenschaftliche Forschungsanwendungen
(E)-1-(2-Bromophenyl)-N-(2,2-diethoxyethyl)methanimine has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (E)-1-(2-Bromophenyl)-N-(2,2-diethoxyethyl)methanimine involves its interaction with molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
(E)-1-(2-Chlorophenyl)-N-(2,2-diethoxyethyl)methanimine: Similar structure with a chlorine atom instead of bromine.
(E)-1-(2-Fluorophenyl)-N-(2,2-diethoxyethyl)methanimine: Similar structure with a fluorine atom instead of bromine.
(E)-1-(2-Iodophenyl)-N-(2,2-diethoxyethyl)methanimine: Similar structure with an iodine atom instead of bromine.
Uniqueness: (E)-1-(2-Bromophenyl)-N-(2,2-diethoxyethyl)methanimine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogen-substituted analogs
Eigenschaften
CAS-Nummer |
63927-19-5 |
|---|---|
Molekularformel |
C13H18BrNO2 |
Molekulargewicht |
300.19 g/mol |
IUPAC-Name |
1-(2-bromophenyl)-N-(2,2-diethoxyethyl)methanimine |
InChI |
InChI=1S/C13H18BrNO2/c1-3-16-13(17-4-2)10-15-9-11-7-5-6-8-12(11)14/h5-9,13H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
LTSGSDPKSVJWJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CN=CC1=CC=CC=C1Br)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


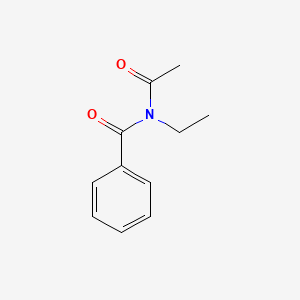
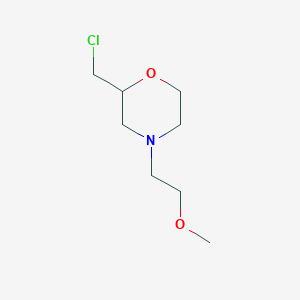
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
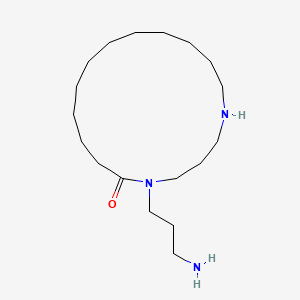
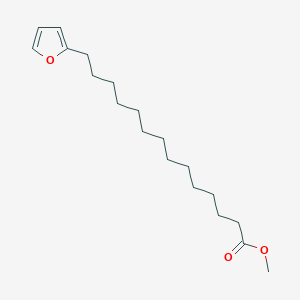
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
